molecular formula C20H24ClNO2 B3753788 N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide

N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide

Cat. No.: B3753788
M. Wt: 345.9 g/mol
InChI Key: PKCQLZOPZRMICV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide is an organic compound that belongs to the class of amides It features a butylphenyl group and a chlorophenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide typically involves the following steps:

    Formation of the Butylphenyl Intermediate: The butylphenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized by reacting 4-chlorophenol with an appropriate alkyl halide under basic conditions.

    Amide Bond Formation: The final step involves coupling the butylphenyl and chlorophenoxy intermediates with a butanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-4-(4-fluorophenoxy)butanamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(4-butylphenyl)-4-(4-bromophenoxy)butanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-butylphenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-butylphenyl)-4-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-2-3-5-16-7-11-18(12-8-16)22-20(23)6-4-15-24-19-13-9-17(21)10-14-19/h7-14H,2-6,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCQLZOPZRMICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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